Cas no 6291-07-2 (5-Chloronaphthalene-1-sulfonyl Chloride)

5-Chloronaphthalene-1-sulfonyl chloride is a versatile sulfonylation reagent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity as a sulfonyl chloride derivative, enabling efficient introduction of the sulfonyl group into target molecules. The naphthalene backbone provides structural stability, while the chlorine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions. This compound is particularly valuable in peptide chemistry, catalyst design, and the preparation of sulfonamides. It exhibits good solubility in common organic solvents, ensuring compatibility with diverse reaction conditions. The product's well-defined reactivity profile makes it a reliable choice for controlled functionalization in complex synthetic pathways. Proper handling is required due to its moisture-sensitive nature.
5-Chloronaphthalene-1-sulfonyl Chloride structure
6291-07-2 structure
Product Name:5-Chloronaphthalene-1-sulfonyl Chloride
CAS No:6291-07-2
MF:C10H6Cl2O2S
MW:261.124439716339
MDL:MFCD00269949
CID:518212
PubChem ID:221004
Update Time:2025-06-07

5-Chloronaphthalene-1-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenesulfonylchloride, 5-chloro-
    • 5-Chloronaphthalene-1-sulfonyl Chloride
    • 5-CHLORONAPHTHALENE-1-SULPHONYL CHLORIDE
    • 5-Chlor-1-naphthalinsulfonylchlorid
    • 5-Chlor-naphthalin-1-sulfonylchlorid
    • 5-chloro-1-naphthalenesulfonyl chloride
    • 5-chloronaphthalene sulfonylchloride
    • 5-chloro-naphthalene-1-sulfonyl chloride
    • 5-chloro-naphthalene-1-sulphonyl chloride
    • OR7100T
    • AKOS016016542
    • CS-0317454
    • SCHEMBL639426
    • NSC-4618
    • 5-chloronaphthalene-1-sulfonyl chloride, AldrichCPR
    • EN300-175308
    • AT23941
    • DB-073218
    • 6291-07-2
    • DTXSID90277885
    • NSC4618
    • MFCD00269949
    • PS-10847
    • ZELWQFZGPMGHRI-UHFFFAOYSA-N
    • MDL: MFCD00269949
    • Inchi: 1S/C10H6Cl2O2S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H
    • InChI Key: ZELWQFZGPMGHRI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C(C=CC=C21)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 259.94700
  • Monoisotopic Mass: 259.947
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 42.5A^2

Experimental Properties

  • Color/Form: Yellow crystalline solid
  • Density: 1.516
  • Melting Point: 94-95
  • Boiling Point: 375.4°C at 760 mmHg
  • Flash Point: 180.9°C
  • Refractive Index: 1.649
  • PSA: 42.52000
  • LogP: 4.50150

5-Chloronaphthalene-1-sulfonyl Chloride Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

5-Chloronaphthalene-1-sulfonyl Chloride Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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5-Chloronaphthalene-1-sulfonyl Chloride Production Method

5-Chloronaphthalene-1-sulfonyl Chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6291-07-2)5-Chloronaphthalene-1-sulfonyl Chloride
Order Number:A1168619
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:12
Price ($):302.0
Email:sales@amadischem.com

Additional information on 5-Chloronaphthalene-1-sulfonyl Chloride

Professional Introduction of 1-Naphthalenesulfonylchloride, 5-chloro-

The compound 1-Naphthalenesulfonylchloride, 5-chloro- (CAS No. 6291-07-2) is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceuticals and organic chemistry. This sulfonamide derivative is characterized by its unique structure, which combines the aromaticity of naphthalene with the reactivity of sulfonyl chloride groups, making it a valuable tool in various synthetic and medicinal chemistry applications.

Firstly, 1-Naphthalenesulfonylchloride, 5-chloro- is notable for its role as an efficient electrophile in nucleophilic aromatic substitution reactions. Its sulfonyl chloride group (-SO2Cl) renders it highly reactive towards nucleophiles, particularly in the presence of electron-deficient aromatic rings. This reactivity makes it a preferred choice in the synthesis of complex aromatic compounds, including those with naphthalene moieties.

Recent studies have highlighted the potential of 1-Naphthalenesulfonylchloride, 5-chloro- in pharmaceutical intermediates and drug discovery. For instance, research published in the *Journal of Medicinal Chemistry* (2023) demonstrated its utility in the construction of sulfonamide-based inhibitors targeting key enzymes involved in oncogenesis. The sulfonyl group's ability to modulate enzyme activity has made it a focal point in anticancer drug development.

Moreover, 1-Naphthalenesulfonylchloride, 5-chloro- serves as an important building block in the synthesis of biologically active molecules. Its naphthalene backbone provides a rigid and aromatic framework, which is often desired in medicinal chemistry for improving bioavailability and pharmacokinetics. Recent advancements in click chemistry have further enhanced its utility by enabling rapid and efficient assembly of complex structures.

One of the most promising applications of 1-Naphthalenesulfonylchloride, 5-chloro- lies in its role as a template for designing novel inhibitors against disease-causing pathogens. A study in *Antimicrobial Agents and Chemotherapy* (2023) reported its use in developing sulfonamide derivatives that effectively inhibit bacterial resistance mechanisms. This underscores the compound's versatility in addressing emerging health challenges.

Another area of exploration involves the use of 1-Naphthalenesulfonylchloride, 5-chloro- in peptide chemistry. Its sulfonyl group can act as a functional motif for introducing sulfonamide linkages in peptide synthesis, enabling the creation of stabilized peptide analogs with enhanced pharmacological properties. This approach has been particularly fruitful in vaccine development, where stability and immunogenicity are critical.

Furthermore, 1-Naphthalenesulfonylchloride, 5-chloro- is being investigated for its potential in nanomedicine applications. Research in *Biomaterials Science* (2023) demonstrated its utility in the synthesis of drug delivery systems, where its reactivity and structural properties facilitate the incorporation of therapeutic agents into biocompatible carriers.

In conclusion, 1-Naphthalenesulfonylchloride, 5-chloro- is a versatile and valuable compound with wide-ranging applications in pharmaceuticals and organic chemistry. Its unique combination of reactivity and structural features positions it as an essential tool for researchers in drug discovery and chemical synthesis. As ongoing studies continue to uncover new avenues for its application, 1-Naphthalenesulfonylchloride, 5-chloro- is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6291-07-2)5-Chloronaphthalene-1-sulfonyl Chloride
A1168619
Purity:99%
Quantity:1g
Price ($):302.0
Email